4'-[(E)-(Phenylmethylidene)amino]-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile
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Overview
Description
4’-[(E)-(Phenylmethylidene)amino]-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carbonitrile is a complex organic compound characterized by its unique spiro structure. This compound features a cyclohexane ring fused to a naphthalene ring, with a phenylmethylideneamino group and a carbonitrile group attached. The spiro configuration imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(E)-(Phenylmethylidene)amino]-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carbonitrile typically involves multiple steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable cyclohexane derivative with a naphthalene derivative under acidic or basic conditions.
Introduction of the Phenylmethylideneamino Group: The next step involves the introduction of the phenylmethylideneamino group. This can be done through a condensation reaction between an amine and a benzaldehyde derivative.
Addition of the Carbonitrile Group: Finally, the carbonitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-[(E)-(Phenylmethylidene)amino]-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4’-[(E)-(Phenylmethylidene)amino]-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4’-[(E)-(Phenylmethylidene)amino]-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spiro compounds with similar structural features.
Phenylmethylideneamino Derivatives: Compounds with the phenylmethylideneamino group.
Naphthalene Derivatives: Compounds containing the naphthalene ring system.
Uniqueness
4’-[(E)-(Phenylmethylidene)amino]-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carbonitrile is unique due to its specific combination of structural elements, which imparts distinct chemical reactivity and potential biological activity. Its spiro configuration and the presence of multiple functional groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C23H22N2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(benzylideneamino)spiro[4H-naphthalene-3,1'-cyclohexane]-2-carbonitrile |
InChI |
InChI=1S/C23H22N2/c24-16-21-22(25-17-18-9-3-1-4-10-18)20-12-6-5-11-19(20)15-23(21)13-7-2-8-14-23/h1,3-6,9-12,17H,2,7-8,13-15H2 |
InChI Key |
LBGOLTRASOYHLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=C2C#N)N=CC4=CC=CC=C4 |
Origin of Product |
United States |
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